molecular formula C15H12N2O2 B6376553 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261898-02-5

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6376553
CAS RN: 1261898-02-5
M. Wt: 252.27 g/mol
InChI Key: NUNHVKLETAVYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (CMP) is a synthetic phenol derivative that is used in a variety of scientific research applications. It is a powerful reagent that has been used to synthesize various compounds and study their biochemical and physiological effects. CMP has been widely studied and has been used in a number of laboratory experiments.

Scientific Research Applications

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used in a wide range of scientific research applications. It has been used to synthesize various compounds, such as drugs, dyes, and polymers. It has also been used in the development of new materials, such as nanomaterials and carbon-based materials. 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has also been used to study the biochemical and physiological effects of various compounds on cells and organisms.

Mechanism of Action

The mechanism of action of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not yet fully understood. It is believed to act as an antioxidant and antifungal agent, as well as a chelating agent. It is also believed to be involved in the regulation of cell signaling pathways, as well as gene expression.
Biochemical and Physiological Effects
3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the formation of free radicals. It has also been shown to reduce inflammation and to modulate the activity of certain enzymes. In addition, 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to increase the activity of certain proteins and to modulate the activity of certain genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments is that it is a relatively inexpensive reagent. It is also relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to use and can be used in a variety of experiments. However, there are some limitations to using 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% in scientific research. One potential direction is to explore its potential use as an anti-cancer agent. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research could be conducted to better understand the advantages and limitations of using 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments. Finally, further research could be conducted to explore its potential use in the development of new materials, such as nanomaterials and carbon-based materials.

Synthesis Methods

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% can be synthesized using a variety of methods. The most commonly used method is the reaction of 3-cyanophenol with N-methyl-N-aminocarbonyl chloride in aqueous medium. This reaction is conducted in a polar solvent, such as ethanol or methanol, and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted at a temperature of 70-80°C and has a yield of 95%.

properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-15(19)12-4-2-3-11(7-12)13-5-10(9-16)6-14(18)8-13/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNHVKLETAVYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684841
Record name 3'-Cyano-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol

CAS RN

1261898-02-5
Record name 3'-Cyano-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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